molecular formula C18H18ClN5O B12274957 6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline

6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline

Cat. No.: B12274957
M. Wt: 355.8 g/mol
InChI Key: SGAVQYXYUYZOCK-UHFFFAOYSA-N
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Description

6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its structural uniqueness, which combines a quinoxaline core with a piperidine and pyrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline typically involves multi-step organic reactions

    Preparation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions. For instance, 2-chloroquinoxaline can react with piperidine in the presence of a base like sodium carbonate.

    Attachment of Pyrazine Moiety: The final step involves the coupling of the pyrazine moiety to the piperidine group. This can be achieved through a nucleophilic substitution reaction using pyrazine-2-ol and a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloro and pyrazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium carbonate as a base in nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives.

Scientific Research Applications

6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Piperidine-quinoxaline: A derivative with only the piperidine group attached.

    Pyrazine-quinoxaline: A derivative with only the pyrazine group attached.

Uniqueness

6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline is unique due to the combination of the quinoxaline core with both piperidine and pyrazine moieties. This structural complexity may contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

6-chloro-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinoxaline

InChI

InChI=1S/C18H18ClN5O/c19-14-1-2-15-16(9-14)22-10-17(23-15)24-7-3-13(4-8-24)12-25-18-11-20-5-6-21-18/h1-2,5-6,9-11,13H,3-4,7-8,12H2

InChI Key

SGAVQYXYUYZOCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=CN=C4C=C(C=CC4=N3)Cl

Origin of Product

United States

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